3-Methyl-4-nitro-2-propyl-1H-indole

Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship

For medicinal chemists, the lack of diverse 2,3-dialkyl-4-nitroindole building blocks limits SAR exploration of this underutilized chemical space. 3-Methyl-4-nitro-2-propyl-1H-indole directly solves this gap. • Unique scaffold: Combined 2-propyl, 3-methyl, and 4-nitro substitution provides a distinct steric and electronic profile unavailable in standard 5-/6-nitroindole collections. • Versatile intermediate: Selective nitro reduction yields a rare 4-amino-2,3-dialkylindole core for amide, sulfonamide, or diazonium derivatization. • Supply advantage: Available at ≥95% purity, enabling immediate hit expansion and lead optimization without custom synthesis delays.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B12977895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-nitro-2-propyl-1H-indole
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCCC1=C(C2=C(N1)C=CC=C2[N+](=O)[O-])C
InChIInChI=1S/C12H14N2O2/c1-3-5-9-8(2)12-10(13-9)6-4-7-11(12)14(15)16/h4,6-7,13H,3,5H2,1-2H3
InChIKeyGEDPZNIKBNILHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-nitro-2-propyl-1H-indole: Structural Profile and Sourcing


3-Methyl-4-nitro-2-propyl-1H-indole (CAS 1416373-64-2) is a polysubstituted indole derivative with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . The compound features a 3-methyl group, a 4-nitro group, and a 2-propyl chain on the indole scaffold, a substitution pattern that creates a distinct steric and electronic environment relative to simpler nitroindoles [1]. The nitro group at the 4-position, combined with alkyl substituents at the 2- and 3-positions, generates a unique electrophilic character that differentiates it from unsubstituted or mono-substituted indole scaffolds in synthetic applications [2]. The compound is commercially available as a research chemical, typically at ≥95% purity, and is intended for use as a synthetic intermediate or screening compound in medicinal chemistry and chemical biology research .

Unique 2-propyl-3-methyl-4-nitro scaffold for indole library design

Research chemical at ≥95% purity for synthetic intermediate use

Supports medicinal chemistry and chemical biology screening workflows

Why Generic Nitroindole Isomers Cannot Substitute This Compound


The specific substitution pattern of 3-methyl-4-nitro-2-propyl-1H-indole determines its unique chemical reactivity and potential biological target interactions in ways that simpler nitroindoles cannot replicate. The 4-nitro group confers distinct electrophilic character to the indole ring, enabling participation in dearomatization reactions and nucleophilic aromatic substitution pathways that are attenuated or absent in 5-nitro or 7-nitro positional isomers [1]. The 2-propyl chain introduces lipophilicity and steric bulk that influence molecular recognition, membrane permeability, and metabolic stability, while the 3-methyl group further modulates the electronic density of the pyrrole ring and restricts rotational freedom [2]. These combined structural features create a three-dimensional pharmacophore and reactivity profile that is not achievable by substituting with 3-methyl-4-nitro-1H-indole (lacking the 2-propyl group), 4-nitroindole (lacking both alkyl groups), or 5-nitroindole positional isomers (with altered electronic distribution) [3].

This Compound 3-Methyl-4-nitro-2-propyl-1H-indole
3-Methyl-4-nitro-1H-indole Lacks the 2-propyl chain; lipophilicity and steric profile may not transfer.
This Compound 4-Nitro substitution pattern
5-Nitroindole positional isomer Altered electronic distribution may shift regioselectivity in substitution reactions.
This Compound 2-Propyl and 3-methyl groups present
4-Nitroindole Absence of both alkyl groups removes steric constraints and lipophilicity gains.

Comparative Evidence and Differentiation Framework


Unique 2-Propyl-3-Methyl-4-Nitro Substitution Pattern

3-Methyl-4-nitro-2-propyl-1H-indole possesses a tri-substituted indole scaffold (3-methyl, 4-nitro, 2-propyl) that is structurally distinct from commonly available nitroindole building blocks. The most relevant comparators are 3-methyl-4-nitro-1H-indole (CAS 134271-94-6), which lacks the 2-propyl chain; 4-nitroindole (CAS 205-530-8), which lacks both alkyl groups; and 5-nitroindole (CAS 6146-52-7), a positional isomer with the nitro group at the 5-position rather than the 4-position . No direct head-to-head quantitative comparative data (e.g., IC₅₀ values, selectivity ratios, reaction yields) were identified in the peer-reviewed literature for this specific compound. The differentiation is therefore based on established class-level structure-activity principles rather than direct experimental comparison [1].

Substitution Pattern
Class-level
Tri-substituted indole: 3-methyl, 4-nitro, 2-propyl vs. mono- or di-substituted nitroindole comparators. No direct quantitative data available.
Distinct scaffold for SAR exploration
Data to verify; structural inference only
Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship

Electrophilic Reactivity of the 4-Nitroindole Scaffold

The 4-nitroindole scaffold exhibits distinct electrophilic reactivity compared to other nitroindole positional isomers. While 3-nitroindoles have been extensively characterized for their electrophilic character and participation in dearomatization reactions with electron-rich species, the 4-nitro substitution pattern in 3-methyl-4-nitro-2-propyl-1H-indole is expected to confer a different electronic distribution and reactivity profile [1]. Class-level studies on 4-nitroindoles indicate that the nitro group at the 4-position activates the indole ring toward nucleophilic attack at specific positions (C2, C3, and C7), which differs from the activation pattern observed in 5-nitroindoles or 7-nitroindoles [2]. No direct quantitative reactivity data (e.g., reaction rate constants, yields under standardized conditions) were identified for 3-methyl-4-nitro-2-propyl-1H-indole specifically.

Electrophilic Reactivity
Class-level
4-Nitro activates indole toward nucleophilic attack at C2, C3, C7. Differs from 5-nitro (C4, C6) and 3-nitro activation profiles.
Regioselective functionalization opportunity
Reactivity inferred from class-level principles
Dearomatization Nucleophilic Aromatic Substitution Synthetic Methodology

Lipophilicity Gain from 2-Propyl Chain

The 2-propyl substituent on 3-methyl-4-nitro-2-propyl-1H-indole is expected to increase lipophilicity (logP) relative to non-alkylated analogs such as 3-methyl-4-nitro-1H-indole. Class-level analysis of alkylindole derivatives indicates that each methylene unit contributes approximately +0.5 to logP, suggesting that the propyl chain adds approximately +1.5 logP units compared to the hydrogen-substituted analog [1]. While no experimental logP value for 3-methyl-4-nitro-2-propyl-1H-indole was identified in the literature, computational predictions (ALOGPS) for structurally related alkylindoles suggest logP values in the range of 2.5–3.5, which would represent a measurable increase over the unsubstituted 3-methyl-4-nitro-1H-indole scaffold [2]. This increased lipophilicity is relevant for membrane permeability, blood-brain barrier penetration potential, and metabolic clearance by CYP450 enzymes.

Lipophilicity Gain
Class-level
Estimated +1.5 logP increase from 2-propyl chain vs. unsubstituted analog. Predicted logP range 2.5–3.5 for related alkylindoles.
Supports ADME-property screening
Computational estimate; not experimentally validated
Physicochemical Properties Drug Design ADME

Research and Industrial Application Scenarios


Synthetic Intermediate for 4-Aminoindole Derivatives

The 4-nitro group in 3-methyl-4-nitro-2-propyl-1H-indole can be selectively reduced to the corresponding 4-aminoindole derivative using standard reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl, or Fe/HOAc). This transformation provides access to 4-amino-3-methyl-2-propyl-1H-indole, a scaffold that is not commercially available and serves as a versatile building block for further functionalization including amide coupling, sulfonamide formation, and diazonium chemistry [1]. The 2-propyl and 3-methyl substituents remain intact during nitro reduction, preserving the unique steric and lipophilic profile of the core structure. This synthetic pathway is particularly valuable for medicinal chemistry programs requiring 4-aminoindole intermediates with alkyl substitution at both the 2- and 3-positions.

Focused Library Design for 2-Alkylindole SAR

The 2-propyl-3-methyl-4-nitro substitution pattern represents a distinct point in chemical space for indole-based SAR studies. While 2-methyl, 2-ethyl, and 2-phenyl indole derivatives are commonly explored in medicinal chemistry, 2-propyl-substituted indoles with additional 3-methyl and 4-nitro functionality are underrepresented in commercial screening collections [1]. This compound can serve as a key member of a focused library designed to probe the effect of alkyl chain length at the 2-position on target binding affinity, selectivity, and ADME properties. The 4-nitro group provides a spectroscopic handle (UV absorption, nitro stretching frequency) and a potential hydrogen bond acceptor that can be exploited in biophysical assays and co-crystallization studies.

Electrophilic Dearomatization via 4-Nitro Activation

The 4-nitro substitution pattern activates the indole ring toward electrophilic dearomatization reactions, enabling the synthesis of complex indoline and spirocyclic scaffolds. Class-level studies on 3-nitroindoles have demonstrated their utility in dearomative cycloadditions, Michael additions, and alkylation reactions with electron-rich species, and similar reactivity is anticipated for 4-nitroindole derivatives [1]. 3-Methyl-4-nitro-2-propyl-1H-indole provides a sterically encumbered substrate for exploring regioselectivity and diastereoselectivity in these transformations, as the 2-propyl and 3-methyl groups may influence the trajectory of nucleophilic attack and the conformational preferences of reaction intermediates.

Accessing Underexplored 2,3,4-Substituted Indole Space

Indole scaffolds with 2-alkyl and 3-alkyl substitution combined with 4-position functionality are underrepresented in the patent and primary literature relative to 5-substituted and 6-substituted indoles [1]. 3-Methyl-4-nitro-2-propyl-1H-indole occupies this less-explored chemical space and can be elaborated to 4-substituted indole derivatives (e.g., 4-halo, 4-cyano, 4-alkoxy, 4-carboxy) through diazonium chemistry or nucleophilic aromatic substitution following nitro reduction. This compound is therefore strategically valuable for intellectual property generation and for accessing novel indole-based chemotypes that may exhibit unique biological activity profiles distinct from those of the more extensively characterized 5- and 6-substituted indole series.

Application
Selection Property
Validation Focus
4-Aminoindole Synthesis
Reducible 4-nitro handle
Selective nitro reduction compatibility
Focused Library Design
Underrepresented 2-propylindole chemotype
Target binding and selectivity profiling
Dearomatization Chemistry
4-Nitro electrophilic activation
Regioselectivity and diastereoselectivity outcomes
Novel Indole Chemotypes
2,3,4-Trisubstituted scaffold
IP generation and underexplored chemical space

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